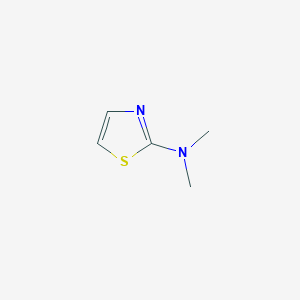
Ethyl 3-amino-4-(1-azepanyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-4-(1-azepanyl)benzoate is a chemical compound with the CAS number 343617-55-0 . It is used in laboratory chemicals .
Synthesis Analysis
A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The synthesis process involved alkylation, esterification, and another alkylation . A total of 16 compounds were designed and synthesized .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-4-(1-azepanyl)benzoate can be found in various databases .Chemical Reactions Analysis
The compound has been characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . It exhibits nonlinear optical (NLO) properties .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-amino-4-(1-azepanyl)benzoate can be found in its Material Safety Data Sheet (MSDS) .Aplicaciones Científicas De Investigación
Nonlinear Optics
Field
This application falls under the field of Optical and Quantum Electronics .
Application
The compound has been used in the synthesis of a novel azo dye, which exhibits nonlinear optical (NLO) properties . These properties are of interest in the field of optics as they can lead to a variety of effects when interacting with laser light beams .
Method
The compound was synthesized by a coupling reaction and characterized using various spectroscopic techniques. The NLO properties were studied using a continuous wave, low power 473 nm, TEM 00 mode laser beam .
Results
The study found that the compound exhibits all-optical switching (AOS) using two laser beams. This property is of considerable interest for potential applications in optical computing, optical phase conjugation, holography, spatial dark soliton transmission, optical power limiting, and harmonic generation .
Local Anesthetics
Field
This application is in the field of Medicinal Chemistry and Pharmacology .
Application
The compound has been used in the design and synthesis of new benzoate compounds that act as local anesthetics .
Method
The compound was used as a lead compound to design the target molecules. The lead compounds were integrated into an organic molecule by the combination principle. Then the integrated organic molecule was modified by bioisostere formation and modification with alkyl groups .
Results
The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests. Some of the compounds showed a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
VEGFR-2 Inhibitor
Field
This application is in the field of Biomedical Research and Pharmacology .
Application
The compound has been used in the synthesis of a compound that shows a noticeable in vitro VEGFR-2 inhibitory effect . VEGFR-2 is a key receptor in angiogenesis, and its inhibitors are used in the treatment of various cancers .
Method
The compound was synthesized and screened against three cell lines .
Results
The compound showed a considerable rise in the caspase-3 level by a 7.80-fold and an 87% reduction in TNF- α .
Synthesis of Heterocyclic Compounds
Field
This application is in the field of Organic Chemistry and Industrial Chemistry .
Application
Ethyl 3-amino-4,4,4-trifluorocrotonate is an important active intermediate in the synthesis of pesticides, medicines, and other industrial chemicals, especially suitable for preparing trifluoromethyl substituted heterocyclic compounds .
Method
The compound is generally synthesized using chemical synthesis methods .
Results
The compound has been successfully used in the synthesis of various industrial chemicals .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-amino-4-(azepan-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-8-14(13(16)11-12)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIOIWZFYWDGPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-(1-azepanyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)



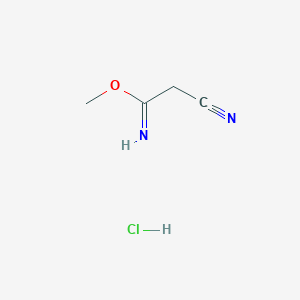
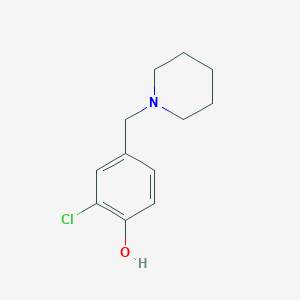
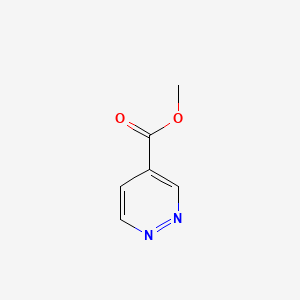


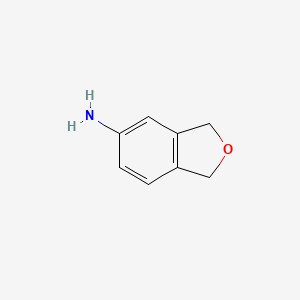

![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)
